L-Styrylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

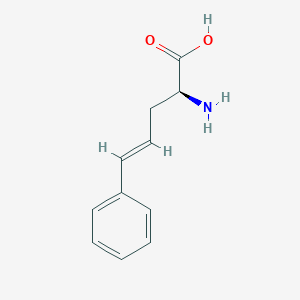

L-Styrylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a phenyl group attached to the fifth carbon atom of a pent-4-enoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Styrylalanine typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pent-4-enoic acid derivative, using a chiral catalyst. The reaction conditions often include the use of hydrogen gas under pressure and a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

L-Styrylalanine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding nitro or nitroso compound.

Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form a saturated pentanoic acid derivative.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of saturated pentanoic acid derivatives.

Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Molecules

L-Styrylalanine serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. The compound's structural features enhance its reactivity and selectivity in chemical reactions.

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Styryl group attached to alanine | Asymmetric synthesis, enzyme interactions |

| (S)-2-Amino-4-phenylbutanoic acid | Longer carbon chain, no styryl group | Limited asymmetric synthesis |

| (S)-2-Amino-3-phenylpropanoic acid | Shorter carbon chain, no double bond | Less reactivity in complex syntheses |

Biological Applications

Enzyme Interactions

Research indicates that this compound interacts significantly with various enzymes. A notable study demonstrated that engineered variants of phenylalanine ammonia-lyase (PcPAL) exhibit enhanced catalytic efficiency when processing this compound. Specifically, the F137V mutation in PcPAL improved substrate conversion rates significantly compared to wild-type enzymes, showcasing its potential in biocatalysis.

Table 2: Enzyme Interaction Data

| Enzyme | Interaction Type | Effect on Activity |

|---|---|---|

| Phenylalanine Ammonia-Lyase (PcPAL) | Substrate/Inhibitor | Enhanced activity with F137V mutation |

| Phenylalanine 2,3-Aminomutase (TcaPAM) | Substrate | Converts this compound into phenylpenta-2,4-dienoic acid |

Medicinal Applications

Therapeutic Potential

this compound has been investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research. Its ability to inhibit specific enzymes involved in metabolic pathways makes it a candidate for drug development. For instance, studies have shown that modified versions of this compound can target proteins involved in cancer progression.

Case Study: Anti-Cancer Activity

A study explored the anti-cancer properties of this compound derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis, suggesting their potential as novel therapeutic agents.

Industrial Applications

Pharmaceutical and Agrochemical Production

this compound is utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties. Its role as a precursor in synthesizing bioactive compounds highlights its importance in industrial applications.

Wirkmechanismus

The mechanism of action of L-Styrylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Detailed studies on the binding affinity and specificity of the compound to its targets provide insights into its biological effects.

Vergleich Mit ähnlichen Verbindungen

L-Styrylalanine can be compared with other similar compounds, such as:

(S)-2-Amino-4-phenylbutanoic acid: Differing by the length of the carbon chain and the position of the double bond.

(S)-2-Amino-3-phenylpropanoic acid: Differing by the absence of the double bond and a shorter carbon chain.

(S)-2-Amino-6-phenylhexanoic acid: Differing by a longer carbon chain.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

L-Styrylalanine is a modified amino acid that exhibits notable biological activities, particularly in enzyme inhibition and metabolic engineering. This article explores the compound's synthesis, its interactions with enzymes, and its potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the addition of a styryl group to the side chain of alanine. This modification enhances its interaction with biological systems, allowing it to function effectively as a substrate or inhibitor for specific enzymes. The synthesis of this compound can be achieved through several methods, including:

- Enzymatic synthesis : Utilizing phenylalanine ammonia-lyase (PcPAL) to convert phenylalanine derivatives into this compound.

- Chemical methods : Employing continuous flow reactors and advanced purification techniques to optimize yield and purity .

Enzyme Interactions

This compound has been shown to interact significantly with various enzymes, particularly PcPAL. Research indicates that specific mutations in PcPAL, such as F137V, enhance its catalytic efficiency for this compound by reducing steric hindrance within the active site. This finding highlights the importance of structural modifications in enzyme design for improved substrate specificity and reaction rates .

Table 1: Enzyme Interactions with this compound

| Enzyme | Interaction Type | Effect on Activity |

|---|---|---|

| Phenylalanine Ammonia-Lyase (PcPAL) | Substrate/Inhibitor | Enhanced activity with F137V mutation |

| Phenylalanine 2,3-Aminomutase (TcaPAM) | Substrate | Converts this compound into phenylpenta-2,4-dienoic acid |

Biological Activity

The biological activity of this compound extends beyond enzyme interactions. Its structural features allow it to influence various cellular processes:

- Inhibition of Enzymatic Activity : this compound acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Potential Therapeutic Applications : Modified versions of this compound are being explored for their ability to target specific proteins or cellular processes, which may lead to the development of novel therapeutic agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzymatic Efficiency Study : A study demonstrated that mutant variants of PcPAL exhibited significantly improved conversion rates for racemic styrylalanines, showcasing the potential for biocatalysis in industrial applications .

- Substrate Scope Expansion : Research expanded the substrate scope of PcPAL towards styrylalanine derivatives, indicating that engineered enzymes can effectively utilize this compound as a substrate for various biochemical reactions .

- Interaction with Other Compounds : Studies have shown that this compound's interactions with other biomolecules can influence its biological activity, making it a valuable tool in biochemical research .

Eigenschaften

IUPAC Name |

(E,2S)-2-amino-5-phenylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-QBBOHKLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is there interest in modifying the enzyme phenylalanine ammonia-lyase (PcPAL) to produce L-Styrylalanine?

A1: this compound and its derivatives are considered challenging to synthesize using traditional chemical methods. [] The study investigates a biocatalytic approach using a modified enzyme, phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL), to produce these valuable compounds. By introducing a specific mutation (F137V) in the enzyme's active site, researchers aimed to accommodate the larger styrylalanine substrate and improve the enzyme's catalytic efficiency for this compound synthesis. []

Q2: What were the limitations of the wild-type PcPAL in producing this compound, and how did the F137V mutation address these limitations?

A2: The wild-type PcPAL exhibited significantly lower catalytic efficiency (777-fold lower kcat/KM) for this compound compared to its natural substrate, L-Phenylalanine. [] Molecular modeling suggested that this reduced activity was due to steric hindrance between the bulky aromatic ring of this compound and the phenyl ring of phenylalanine residue 137 (F137) within the enzyme's active site. [] The F137V mutation replaced the bulky phenylalanine with a smaller valine residue, creating a more spacious active site. This change facilitated better accommodation of this compound and resulted in a mutant enzyme (F137V-PcPAL) with significantly improved catalytic efficiency for this compound synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.